molecular formula C9H13F3O3 B3040566 Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate CAS No. 217195-91-0

Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Cat. No. B3040566
Key on ui cas rn: 217195-91-0
M. Wt: 226.19 g/mol
InChI Key: OUJRZMYAWPFRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323199B1

Procedure details

1.3 g of anhydrous zinc chloride and 13.2 g of granular manganese are heated to boiling in 100 ml of tetrahydrofuran and boiled with 0.2 ml of methallyl bromide for 30 minutes. Then, the solution of 25 g of methallylbromide and 17 g of trifluoropyruvic acid ethyl ester in 80 ml of tetrahydrofuran is added in drops at boiling heat over two hours and boiled for another hour. Then, it is added to saturated ammonium chloride solution and 300 ml of ethyl acetate while being cooled with ice, stirred for 30 minutes at 0° C., and the separated ethyl acetate phase is washed with saturated ammonium chloride solution and three times with water. The solvent is dried (Na2SO4) and concentrated by evaporation, and the residue is distilled in a vacuum. 17.6 g of 2-hydroxy-4-methylene-2-trifluoromethyl-valeric acid ethyl ester, boiling point 48° C., 1 hPa, is obtained.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five
Quantity
13.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2](=[CH2:4])[CH3:3].[CH2:6]([O:8][C:9](=[O:16])[C:10]([C:12]([F:15])([F:14])[F:13])=[O:11])[CH3:7].[Cl-].[NH4+].C(OCC)(=O)C>O1CCCC1.[Cl-].[Zn+2].[Cl-].[Mn]>[CH2:6]([O:8][C:9](=[O:16])[C:10]([OH:11])([C:12]([F:13])([F:15])[F:14])[CH2:3][C:2](=[CH2:1])[CH3:4])[CH3:7] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(C)=C)Br
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)=C)Br
Name
Quantity
17 g
Type
reactant
Smiles
C(C)OC(C(=O)C(F)(F)F)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
13.2 g
Type
catalyst
Smiles
[Mn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at boiling heat over two hours
Duration
2 h
WAIT
Type
WAIT
Details
boiled for another hour
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
WASH
Type
WASH
Details
the separated ethyl acetate phase is washed with saturated ammonium chloride solution and three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CC(C)=C)(C(F)(F)F)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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